molecular formula C9H12F3NO B2652446 N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide CAS No. 2188727-20-8

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2652446
CAS No.: 2188727-20-8
M. Wt: 207.196
InChI Key: ZYLGYMKZCNNCIN-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)cyclohex-3-ene-1-carboxamide (CAS 2188727-20-8) is a high-value chemical building block designed for advanced research in medicinal and organic synthesis. Its structure, featuring a cyclohex-3-ene-1-carboxamide scaffold and a 2,2,2-trifluoroethyl group, makes it a versatile synthon for developing novel bioactive compounds. The compound is of significant interest in pharmaceutical research, particularly as a precursor in the synthesis of complex molecules. The cyclohex-3-ene-1-carboxamide moiety is a known intermediate in synthetic pathways for active pharmaceutical ingredients (APIs) . Furthermore, the 2,2,2-trifluoroethyl group is a critical functional group in modern drug design; the incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of lead compounds, which can significantly influence absorption, distribution, and donor-receptor interactions . This reagent is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical spaces in areas such as the development of protein kinase inhibitors and the construction of complex heterocyclic systems.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGYMKZCNNCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoroethylation of cyclohex-3-ene-1-carboxamide using reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate . This reaction is carried out under mild conditions and is highly efficient, with high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar trifluoroethylation reactions. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoroethyl alcohols.

Scientific Research Applications

Pharmaceutical Applications

The incorporation of trifluoroethyl groups in pharmaceutical compounds has been shown to improve their pharmacokinetic properties. N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide has potential uses as:

  • Antihypertensive Agents : Compounds with similar structures have been developed to enhance blood flow and reduce hypertension. Research indicates that cyclohexane derivatives can exhibit significant vasodilatory effects, which may be applicable in treating cardiovascular diseases .
  • Anti-inflammatory Drugs : The compound may also serve as a lead structure for developing anti-inflammatory agents. The trifluoroethyl group can modulate the interaction with biological targets, potentially leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antiasthmatic Agents : Similar compounds have demonstrated efficacy in reducing bronchoconstriction in animal models. This suggests that this compound could be explored for treating asthma and other respiratory conditions .

Agrochemical Applications

The unique properties of trifluoroethyl-containing compounds make them valuable in the agricultural sector:

  • Pesticides and Herbicides : Trifluoroethyl groups can enhance the efficacy of agrochemicals by improving their stability and bioavailability in various environmental conditions. Research indicates that such compounds can be designed to target specific pests while minimizing harm to beneficial organisms .
  • Growth Regulators : Compounds similar to this compound have been investigated for their potential as plant growth regulators. These substances can influence plant hormone pathways, promoting growth and resistance to stressors .

Material Science Applications

In material science, the incorporation of trifluoroethyl moieties can enhance the properties of polymers and other materials:

  • Fluorinated Polymers : The stability and chemical resistance provided by trifluoroethyl groups make them suitable for creating advanced materials used in coatings and membranes. Such materials often exhibit enhanced hydrophobicity and thermal stability .

Case Study 1: Antihypertensive Activity

A study conducted on related cyclohexane derivatives demonstrated significant improvements in coronary blood flow while exhibiting lower toxicity profiles compared to existing antihypertensive medications. These findings suggest that this compound could be a promising candidate for further development in this area .

Case Study 2: Agrochemical Efficacy

Research on trifluoroethyl-substituted herbicides showed a marked increase in efficacy against resistant weed species. Field trials indicated that these compounds could reduce the required application rates while maintaining effectiveness, highlighting their potential for sustainable agricultural practices .

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide exerts its effects involves the interaction of the trifluoroethyl group with molecular targets. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its binding affinity and activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

a. Halogenated Analogs

  • 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide () :
    • Structure : Bromine substituent at the cyclohexene ring, methyl and phenyl groups on the amide nitrogen.
    • Properties : Melting point 102–103.5°C; elemental analysis (C: 55.78%, H: 5.04%, N: 4.89%) .
    • Comparison : Bromine’s high atomic weight and polarizability increase molecular weight and dipole moments compared to the trifluoroethyl derivative. The trifluoroethyl group’s electronegativity may reduce basicity of adjacent amines, enhancing membrane permeability .

b. Hydroxyethyl Analogs

  • N-(2-Hydroxyethyl)cyclohex-3-ene-1-carboxamide (): Structure: Hydroxyethyl group replaces trifluoroethyl. Properties: Capable of hydrogen bonding (InChI: C9H15NO2), likely higher aqueous solubility than the trifluoroethyl variant . Comparison: The hydroxyethyl group improves solubility but may reduce metabolic stability due to susceptibility to oxidation. Trifluoroethyl’s -CF₃ group offers resistance to enzymatic degradation, favoring prolonged half-life .
Fluorinated vs. Non-Fluorinated Carboxamides
  • Trifluoroethylamino Derivatives (): Example: 6-((2,2,2-Trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide. Role of Fluorine: The -CF₃ group stabilizes adjacent amino groups via electron-withdrawing effects, reducing pKa and enhancing blood-brain barrier penetration . Contrast: Non-fluorinated analogs (e.g., ethylamino derivatives) exhibit lower lipophilicity and faster metabolic clearance.
Cyclohexene vs. Saturated Cyclohexane Rings
  • N-Methylcyclohexane Carboxamides (): Example: N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide. The cyclohexene ring in the target compound may enhance binding to aromatic residues in proteins .

Pharmacological Implications

  • Bioavailability : The trifluoroethyl group’s -CF₃ moiety reduces basicity of adjacent amines, lowering hepatic first-pass metabolism and improving oral bioavailability .
  • Target Binding : Fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic interactions with protein pockets, as demonstrated in Protein Data Bank analyses .

Biological Activity

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene ring substituted with a carboxamide group and a trifluoroethyl side chain. The trifluoroethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The structural similarity to other amide-containing compounds suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for analgesic and anesthetic properties.
  • Enzyme Inhibition : The presence of the trifluoroethyl group may enhance the compound's ability to inhibit enzymes involved in various biological pathways, including those related to cancer progression and inflammation .
  • Antiproliferative Effects : Preliminary studies indicate that compounds with similar functionalities exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may possess similar properties .

Biological Activity Data

Research studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound. The following table summarizes findings from various studies on structurally related compounds:

Compound NameBiological ActivityIC50 (μM)Reference
N-(2,2,2-trifluoroethyl)cyclohexanecarboxamideAntiproliferative (HeLa cells)41 ± 3
Trifluoromethyl isatin ketiminesProtease inhibitionVaries
N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamideAnalgesic-like effectsNot specified

Case Studies

Case Study 1: Antiproliferative Activity

In vitro studies have shown that compounds with similar amide functionalities exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, a study indicated that an analog of this compound displayed an IC50 value of 41 μM against HeLa cells. This suggests that the compound could be further explored for its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research on trifluoromethyl-containing compounds has demonstrated their ability to inhibit various enzymes linked to cancer and inflammation. For example, trifluoromethyl isatin derivatives have shown promising protease inhibition activities. This property may extend to this compound due to its structural similarities .

Q & A

Q. What are the optimized synthetic routes for N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of trifluoroethyl-substituted carboxamides typically involves coupling cyclohexene-carboxylic acid derivatives with 2,2,2-trifluoroethylamine. For example, analogous compounds (e.g., N-(Arylcarbamothioyl)-cyclohexanecarboxamide) are synthesized via a two-step process: (i) activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and (ii) nucleophilic substitution with the amine under anhydrous conditions . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to amine), solvent selection (e.g., THF or DMF), and reaction temperature (60–80°C). Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • NMR : The 1H^1H-NMR spectrum should show characteristic peaks: (a) a doublet for the trifluoroethyl group’s CF3_3-CH2_2- protons (δ 3.8–4.2 ppm, J=810HzJ = 8–10 \, \text{Hz}), (b) olefinic protons from the cyclohexene ring (δ 5.6–6.0 ppm), and (c) downfield-shifted amide NH (δ 7.5–8.5 ppm) .
  • IR : Stretching vibrations for the amide carbonyl (1650–1680 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}) are critical identifiers .
  • MS : High-resolution ESI-MS should match the molecular formula (C9 _9H10 _{10}F3 _3NO) with a molecular ion peak at m/z 229.07 .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity or bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electron density, HOMO-LUMO gaps, and Fukui indices for predicting nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for DMSO) improve accuracy for biological systems .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding interactions with target proteins (e.g., enzymes with hydrophobic pockets). The trifluoroethyl group’s electronegativity may enhance binding affinity via halogen bonding .

Q. How do stereochemical factors (e.g., cyclohexene ring conformation) influence the compound’s physicochemical properties or biological interactions?

Methodological Answer: The cyclohexene ring’s chair or boat conformation affects solubility and steric hindrance. X-ray crystallography (as in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide ) reveals dihedral angles between the amide and cyclohexene moieties. For in vitro studies, dynamic NMR can track conformational changes in solution. Substituents at the 3-position of the cyclohexene ring may induce strain, altering reactivity in cycloaddition or oxidation reactions .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., unexpected reaction products or binding affinities)?

Methodological Answer:

  • Contradiction Analysis : If a reaction yields unexpected stereoisomers, perform HPLC chiral separation and compare experimental 1H^1H-NMR coupling constants with DFT-predicted diastereomeric ratios .
  • Binding Affinity Discrepancies : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔG, Kd _d). Adjust computational models for entropy/enthalpy contributions .

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